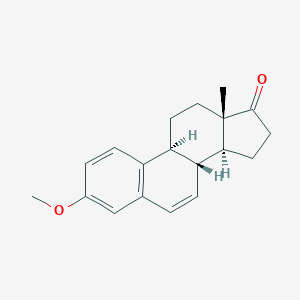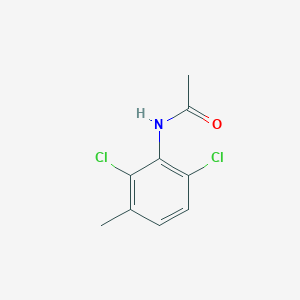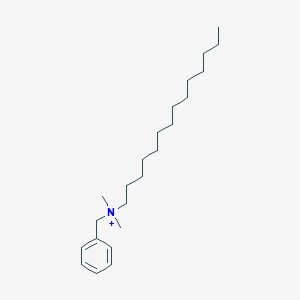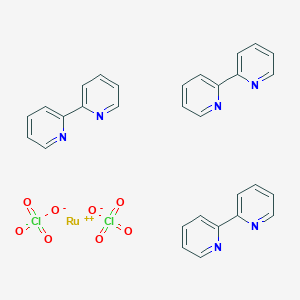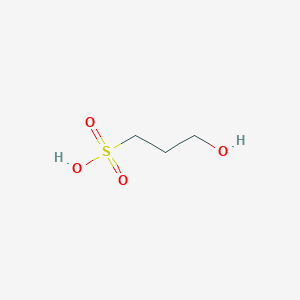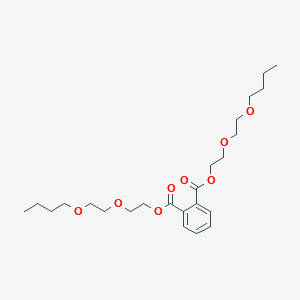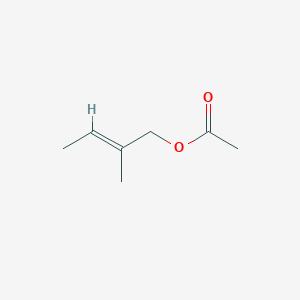
(E)-2-Methyl-2-butenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Methyl-2-butenyl acetate is a colorless liquid that is widely used in the fragrance and flavor industry. It is commonly known as geranyl acetate and has a floral, fruity, and sweet aroma. Geranyl acetate is found in various essential oils, such as rose, lavender, and jasmine, and is used in perfumes, soaps, and candles.
Wissenschaftliche Forschungsanwendungen
Geranyl acetate has been extensively studied for its various biological activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacteria, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and fungi, such as Candida albicans and Aspergillus niger. Geranyl acetate has also been found to scavenge free radicals and protect cells from oxidative damage. Moreover, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Wirkmechanismus
The mechanism of action of geranyl acetate is not fully understood, but it is believed to involve multiple pathways. Geranyl acetate may inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting the synthesis of essential components, such as DNA and proteins. It may also exert its antioxidant and anti-inflammatory effects by scavenging free radicals and modulating the expression of genes involved in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Geranyl acetate has been shown to have various biochemical and physiological effects, such as reducing blood pressure, improving mood, and enhancing memory. It has been found to activate the parasympathetic nervous system, which is responsible for rest and digestion, and to increase the levels of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation. Moreover, geranyl acetate has been shown to improve spatial memory and learning by modulating the expression of genes involved in synaptic plasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
Geranyl acetate has several advantages for lab experiments, such as its low toxicity, high stability, and easy availability. It can be easily synthesized from natural sources or commercially available precursors and can be purified by simple distillation or chromatography. However, geranyl acetate has some limitations, such as its low solubility in water and its sensitivity to air and light. It may also interfere with some analytical methods, such as gas chromatography, due to its high boiling point and low volatility.
Zukünftige Richtungen
Geranyl acetate has several potential future directions for research, such as its use as a natural preservative, its application in food and beverage industries, and its development as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Geranyl acetate has been shown to have antimicrobial and antioxidant properties, which make it a potential natural preservative for food and cosmetic products. It may also be used as a flavoring agent in food and beverage industries, as it has a pleasant aroma and taste. Moreover, geranyl acetate has been found to have neuroprotective and anticancer effects, which make it a potential therapeutic agent for various diseases. Further studies are needed to explore the full potential of geranyl acetate and its mechanisms of action in different applications.
In conclusion, geranyl acetate is a versatile compound with various biological activities and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Geranyl acetate has the potential to be used in various industries and to be developed as a therapeutic agent for various diseases.
Synthesemethoden
Geranyl acetate can be synthesized by esterification of geraniol and acetic acid in the presence of a catalyst. Geraniol is obtained from natural sources, such as rose, geranium, and citronella oils, or can be synthesized from myrcene. The reaction is carried out under reflux with a catalyst, such as sulfuric acid or p-toluenesulfonic acid, for several hours until the desired product is obtained. The yield of geranyl acetate can be improved by using a solvent, such as toluene or hexane, and by adding a molecular sieve to remove water from the reaction mixture.
Eigenschaften
CAS-Nummer |
19248-94-3 |
|---|---|
Produktname |
(E)-2-Methyl-2-butenyl acetate |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
[(E)-2-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4H,5H2,1-3H3/b6-4+ |
InChI-Schlüssel |
LYFIKZOWBKYNSE-GQCTYLIASA-N |
Isomerische SMILES |
C/C=C(\C)/COC(=O)C |
SMILES |
CC=C(C)COC(=O)C |
Kanonische SMILES |
CC=C(C)COC(=O)C |
Andere CAS-Nummern |
19248-94-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



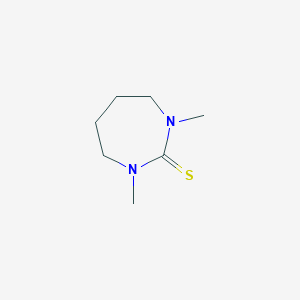
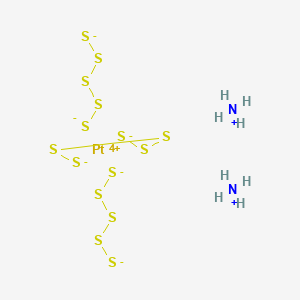
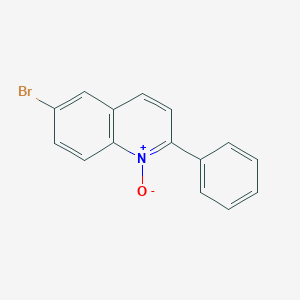

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)

